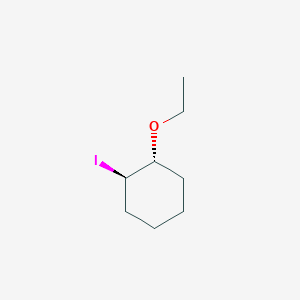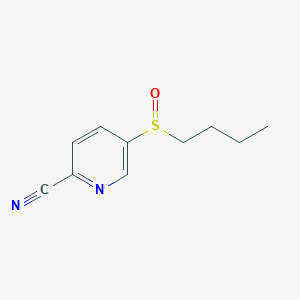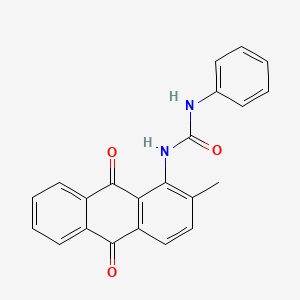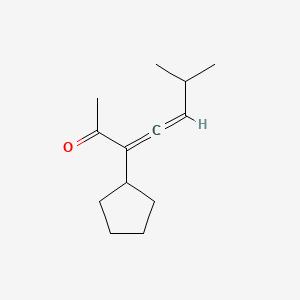![molecular formula C10H16N6S2 B14505211 5,5'-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole] CAS No. 64073-63-8](/img/structure/B14505211.png)
5,5'-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole] is a compound belonging to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole] typically involves the reaction of butane-1,4-diyl bis(3-methylsulfanyl-1H-1,2,4-triazole) with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reagent flow rates is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
5,5’-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 5,5’-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5,5’-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole] include:
- 5,5’-(Ethane-1,2-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]
- 5,5’-(Propane-1,3-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]
- 5,5’-(Butane-1,4-diyl)bis[3-(ethylsulfanyl)-1H-1,2,4-triazole] .
Uniqueness
The uniqueness of 5,5’-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole] lies in its specific structural features and the presence of methylsulfanyl groups, which may confer distinct chemical and biological properties compared to similar compounds .
Eigenschaften
CAS-Nummer |
64073-63-8 |
|---|---|
Molekularformel |
C10H16N6S2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
3-methylsulfanyl-5-[4-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)butyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H16N6S2/c1-17-9-11-7(13-15-9)5-3-4-6-8-12-10(18-2)16-14-8/h3-6H2,1-2H3,(H,11,13,15)(H,12,14,16) |
InChI-Schlüssel |
XTWMXVPPISKEHB-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NNC(=N1)CCCCC2=NC(=NN2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


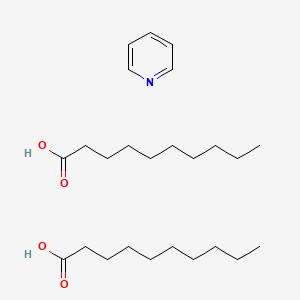
![1-Bromo-4-[(4-octylphenyl)ethynyl]benzene](/img/structure/B14505138.png)
![10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B14505139.png)
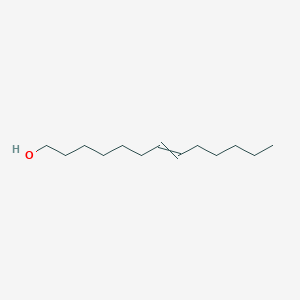

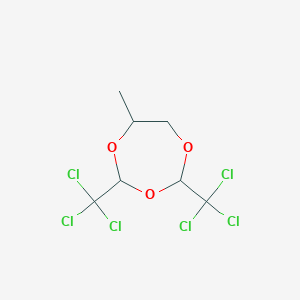
![5-Nitrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14505166.png)

![4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline](/img/structure/B14505183.png)
